

# Application Notes and Protocols: NDT 9513727 in Models of C5a-Induced Neutropenia

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Compound of Interest		
Compound Name:	NDT 9513727	
Cat. No.:	B1677938	Get Quote

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## Introduction

The complement system, a cornerstone of innate immunity, can become dysregulated in various inflammatory diseases, leading to tissue damage. A key mediator of this inflammatory cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through the C5a receptor 1 (C5aR1, also known as CD88). Activation of C5aR1 on neutrophils triggers a range of responses, including chemotaxis, degranulation, and a transient neutropenia, making this receptor a compelling target for therapeutic intervention in inflammatory conditions.

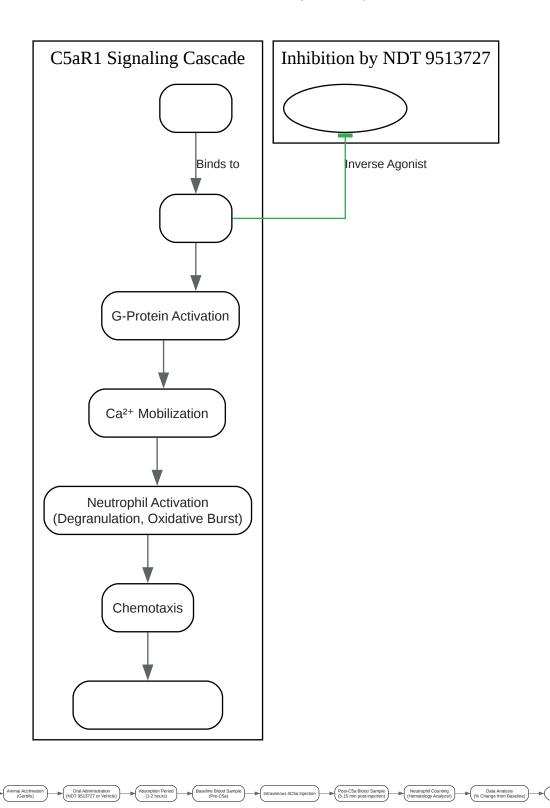
**NDT 9513727** is a novel, orally bioavailable small molecule that acts as a potent and selective inverse agonist of the human C5aR1.[1][2] Its ability to effectively inhibit C5a-stimulated responses in vitro and, crucially, to block C5a-induced neutropenia in preclinical in vivo models, positions it as a promising candidate for the treatment of a wide spectrum of inflammatory diseases.[1][2][3] These application notes provide a comprehensive overview of the preclinical data for **NDT 9513727** and detailed protocols for its evaluation in C5a-induced neutropenia models.

## **Mechanism of Action**

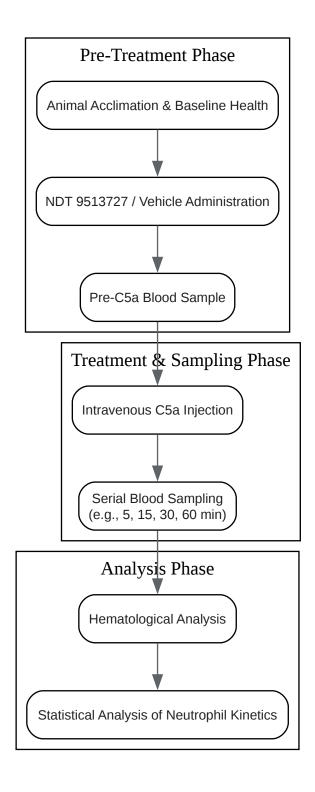
**NDT 9513727** functions as an inverse agonist at the C5aR1, meaning it not only blocks the binding of the endogenous ligand C5a but also reduces the basal, constitutive activity of the receptor.[2] This mechanism involves binding to an allosteric site on the receptor, distinct from



the C5a binding site, which stabilizes an inactive conformation of C5aR1.[4] This mode of action effectively dampens the downstream signaling cascades initiated by C5a, including G-protein activation, calcium mobilization, and ultimately, neutrophil activation and recruitment.







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#### References

- 1. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
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